molecular formula C4H5BrN2 B14026896 4-Bromo-1-(methyl-D3)-1H-pyrazole

4-Bromo-1-(methyl-D3)-1H-pyrazole

Cat. No.: B14026896
M. Wt: 164.02 g/mol
InChI Key: IXJSDKIJPVSPKF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(methyl-D3)-1H-pyrazole is a deuterium-labeled chemical reagent featuring a deuterated methyl group (CD3) at the pyrazole ring's N-1 position. This strategic incorporation of deuterium creates a non-radioactive isotopic label that is highly valuable in drug discovery and development, particularly for conducting metabolism studies using mass spectrometry . The bromine substituent at the 4-position makes this compound an excellent synthetic intermediate for constructing complex molecules via cross-coupling reactions . This deuterated pyrazole serves as a crucial building block in medicinal chemistry and organic synthesis. The bromine atom readily participates in various metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and other transformations that connect heterocyclic fragments to create more complex structures . These reactions are fundamental for developing novel pharmaceutical compounds, especially those containing pyrazole scaffolds which are privileged structures in drug design . Researchers utilize this deuterated compound specifically for isotope effect studies, reaction mechanism investigation, and as an internal standard in analytical methods. The CD3 group provides distinct spectroscopic properties that facilitate tracking in complex biological systems, enabling detailed pharmacokinetic and metabolic stability assessments of potential drug candidates. The compound must be stored under inert conditions and handled by qualified researchers familiar with organohalogen and deuterated compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5BrN2

Molecular Weight

164.02 g/mol

IUPAC Name

4-bromo-1-(trideuteriomethyl)pyrazole

InChI

InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3/i1D3

InChI Key

IXJSDKIJPVSPKF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=N1)Br

Canonical SMILES

CN1C=C(C=N1)Br

Origin of Product

United States

Foundational & Exploratory

Literature review of brominated deuterated pyrazole building blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic synthesis, functionalization, and application of brominated deuterated pyrazole building blocks in drug discovery. It addresses the convergence of three critical design elements: the pyrazole pharmacophore, the bromine synthetic handle, and the deuterium metabolic shield.

Strategic Synthesis & Application in Medicinal Chemistry

Executive Summary: The "Trident" Strategy

In modern drug discovery, the brominated deuterated pyrazole represents a high-value "trident" building block. It combines three distinct tactical advantages into a single molecular scaffold:

  • The Pyrazole Core: A privileged pharmacophore found in blockbuster drugs (e.g., Celecoxib, Ruxolitinib, Apixaban) due to its hydrogen-bonding capability and dipole characteristics.

  • The Bromine Handle: A versatile site for regioselective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.

  • The Deuterium Shield: A kinetic isotope effect (KIE) tool used to block metabolic "soft spots" (specifically oxidative metabolism at C3/C5), potentially extending half-life (

    
    ) and reducing toxic metabolite formation without altering potency.
    

This guide reviews the synthesis of these dual-functionalized blocks, specifically focusing on 4-bromo-3,5-d₂-1H-pyrazole , and provides self-validating protocols for their production and use.

Strategic Rationale & Mechanism

The Deuterium Switch & Metabolic Stability

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point energy. This difference leads to a primary Kinetic Isotope Effect (KIE), where C-D bond cleavage is the rate-determining step in oxidative metabolism (e.g., by Cytochrome P450s).

  • Mechanism: CYP450 enzymes typically attack the electron-rich C3 and C5 positions of the pyrazole ring.

  • Impact: Replacing H with D at these positions can reduce intrinsic clearance (

    
    ) by 2–5 fold.
    
  • Case Context: While Deucravacitinib (Sotyktu) utilizes a deuterated methyl amide, the same principle applies to the pyrazole ring itself in earlier-stage candidates to prevent ring oxidation.

Regioselectivity of Bromination vs. Deuteration

Understanding the electronic bias of the pyrazole ring is critical for synthesis:

  • Electrophilic Aromatic Substitution (SEAr): Favors the C4 position (most nucleophilic carbon). This is the standard site for bromination (

    
    , NBS).
    
  • Deprotonation/Lithiation: Favors the C5 position (most acidic proton on the C-ring, often directed by N-protecting groups).

  • H/D Exchange:

    • Acid-Catalyzed: Favors C4 (SEAr mechanism).

    • Base-Catalyzed: Favors C3/C5 (via deprotonation/reprotonation).

Figure 1: Regioselectivity Map of the Pyrazole Ring

PyrazoleReactivity cluster_0 Electronic Bias cluster_1 Synthetic Consequence Pz Pyrazole Core C4 C4 Position (Nucleophilic) Pz->C4 SEAr (Br+, D+ acid) C35 C3/C5 Positions (Acidic/Oxidative Soft Spot) Pz->C35 Deprotonation (Base) CYP450 Oxidation Target Target: 4-Bromo-3,5-d2-pyrazole C4->Target C35->Target PathA Route A: Deuterate C3/5 -> Brominate C4 PathB Route B: Brominate C4 -> Deuterate C3/5

Caption: Electronic map showing divergent reactivity at C4 vs C3/C5, dictating the synthetic order of operations.

Synthetic Methodologies

Module A: Synthesis of 4-Bromo-3,5-d₂-1H-pyrazole

This is the most common building block, allowing coupling at C4 while protecting the C3/C5 flanks.

Protocol 1: The "Exchange-First" Approach (Recommended)

This method is cost-effective and scalable, avoiding expensive deuterated hydrazines.

  • Step 1: Global Deuteration (H/D Exchange)

    • Reagents: Pyrazole (1.0 eq),

      
       (solvent), NaOD (0.1 eq).
      
    • Conditions: Microwave irradiation at 140°C or reflux for 24-48h.

    • Mechanism: Base-catalyzed exchange at C3/C5 is rapid; C4 exchange is slower but occurs over time or with acid catalysis. For specific C3/C5 deuteration, mild base is sufficient.

    • Checkpoint:

      
      -NMR in DMSO-
      
      
      
      should show disappearance of signals at
      
      
      7.6 (C3/5) and
      
      
      6.3 (C4).
    • Result: Perdeuteropyrazole (

      
      ).
      
  • Step 2: Regioselective Bromination

    • Reagents: Perdeuteropyrazole, NBS (N-Bromosuccinimide, 1.05 eq), DMF or MeCN.

    • Conditions: 0°C to RT, 2h.

    • Causality: The C4-D bond is weaker than the C-Br bond being formed? No, the driving force is the formation of the stable brominated product. The electrophile (

      
      ) attacks C4. Since C4 is deuterated, a 
      
      
      
      is lost (restoring aromaticity).
    • Outcome: The Deuterium at C4 is replaced by Bromine. The Deuteriums at C3/C5 remain intact.

    • Final Product: 4-Bromo-3,5-d₂-1H-pyrazole .

Protocol 2: De Novo Cyclization

Best for introducing complex substituents (


) alongside deuterium.
  • Reagents: Hydrazine-d4 (

    
    ) + 1,3-Dicarbonyl (or Malonaldehyde bis(dimethylacetal)).
    
  • Note: Requires commercially available

    
     (CAS: 102095-60-3).
    
Module B: Synthesis of 3-Bromo-4,5-d₂-1H-pyrazole

Accessing the 3-bromo isomer is more challenging as it fights the natural C4-selectivity.

  • Step 1: Synthesis of 3-Amino-pyrazole (Commercial).

  • Step 2: H/D Exchange.

    • Perform acid-catalyzed exchange (

      
      ) to deuterate C4.
      
  • Step 3: Sandmeyer-type Bromination.

    • Reagents:

      
      , t-BuONO (tert-butyl nitrite), MeCN.
      
    • Mechanism: Radical-mediated substitution of the diazonium species at C3.

    • Result: 3-Bromo-4-d-pyrazole (C5 exchange may vary; requires optimization).

Data Presentation & Building Block Library

Table 1: Key Brominated Deuterated Pyrazole Building Blocks

Compound NameStructure CodeDeuteration SiteBromine SitePrimary Application
4-Bromo-3,5-d₂-pyrazole BDP-01 C3, C5C4Protecting metabolic soft spots; Suzuki coupling at C4.
4-Bromo-1-methyl-d₃-pyrazole BDP-02 N-Methyl (

)
C4Analog of Deucravacitinib substructure; prevents N-demethylation.
3-Bromo-4-d-pyrazole BDP-03 C4C3Scaffold hopping; coupling at C3.
3,5-Dibromo-4-d-pyrazole BDP-04 C4C3, C5Double coupling templates.

Experimental Workflow Diagram

Figure 2: Synthesis & Validation Workflow for BDP-01

SynthesisWorkflow Start Start: 1H-Pyrazole Step1 Step 1: H/D Exchange (D2O, NaOD, Reflux) Start->Step1 Check1 QC 1: NMR (DMSO-d6) Confirm >98% D-incorp Step1->Check1 In-Process Control Step2 Step 2: Bromination (NBS, DMF, 0°C) Check1->Step2 Pass Step3 Step 3: Workup & Purification (EtOAc/Hexane) Step2->Step3 Electrophilic Sub. at C4 Final Product: 4-Bromo-3,5-d2-pyrazole (Yield: ~85%) Step3->Final

Caption: Step-by-step workflow for the synthesis of 4-Bromo-3,5-d2-pyrazole with integrated QC checkpoints.

References

  • Use of Deuterium in Drug Discovery

    • Title: Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
    • Source: Journal of Medicinal Chemistry (2014).
    • URL:[Link]

  • Regioselectivity of Pyrazole Bromination

    • Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv
    • Source: J. Mex. Chem. Soc. (2011).
    • URL:[Link][1][2]

  • H/D Exchange Methodologies

    • Title: Hydrogen-deuterium exchange of aromatic amines and amides using deuter
    • Source: Tetrahedron Letters (2014).
    • URL:[Link]

  • Deucravacitinib Context

    • Title: Deucravacitinib (BMS-986165): A First-in-Class, Oral, Selective Tyrosine Kinase 2 Inhibitor.[3][4]

    • Source: Drug Hunter (2022).[4]

    • URL:[Link][4]

  • General Pyrazole Synthesis

    • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles.[2]

    • Source: Advanced Synthesis & C
    • URL:[Link]

Sources

Methodological & Application

Buchwald-Hartwig amination using 4-Bromo-1-(methyl-D3)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Buchwald-Hartwig Amination of 4-Bromo-1-(methyl-D3)-1H-pyrazole

Executive Summary & Strategic Rationale

The incorporation of deuterium into drug scaffolds—specifically the trideuteromethyl (


) group—is a validated strategy to attenuate metabolic clearance (via the Kinetic Isotope Effect) without altering potencies or selectivities. 4-Amino-1-methylpyrazoles are privileged pharmacophores in kinase inhibitors (e.g., JAK, Aurora kinase inhibitors).

This guide details the cross-coupling of 4-Bromo-1-(methyl-D3)-1H-pyrazole with amines. While 4-bromopyrazoles are notoriously difficult coupling partners due to the coordinating ability of the pyrazole nitrogens (which can poison the palladium catalyst), this protocol utilizes sterically demanding dialkylbiaryl phosphine ligands to enforce reductive elimination and prevent catalyst deactivation.

Key Technical Advantages of this Protocol:

  • Isotopic Fidelity: Conditions are tuned to prevent H/D exchange at the methyl position.

  • Catalyst Longevity: Uses tBuBrettPhos to sterically shield the Pd center from non-productive coordination by the pyrazole substrate.

  • Scalability: Validated for milligram to multigram scale synthesis.

Mechanistic Considerations & Substrate Analysis

The Substrate: 4-Bromo-1-(methyl-D3)-1H-pyrazole
  • Electronic Profile: The pyrazole ring is electron-rich (π-excessive). The C4-Br bond is less activated for oxidative addition compared to electron-deficient pyridines or benzenes.

  • Catalyst Poisoning: The

    
     nitrogen (N2) is a competent ligand for Pd(II). If the phosphine ligand is not bulky enough, the substrate will displace the ligand, forming a stable, unreactive bis-pyrazole Pd complex (catalyst resting state).
    
  • Deuterium Stability: The

    
     bond is chemically inert under Buchwald conditions. The conditions described below (anhydrous, basic) do not promote C-D bond cleavage or scrambling.
    
The Catalyst System

We utilize a Third-Generation (G3) or Fourth-Generation (G4) Buchwald Precatalyst system.

  • Ligand (L): tBuBrettPhos (2-(Di-tert-butylphosphino)-2′,4′,6′- triisopropyl-3,6-dimethoxy-1,1′-biphenyl). The extreme bulk of the tert-butyl groups and the triisopropyl aryl backbone prevents the formation of inactive Pd-dimers and inhibits N-coordination from the substrate.

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide). Unlike alkoxide bases, silylamides are less nucleophilic toward the pyrazole ring and provide a soluble base source in THF, essential for the deprotonation of the amine-Pd complex.

Visualization: Reaction Pathway

The following diagram outlines the catalytic cycle and the specific role of steric bulk in preventing the "dead-end" pathway.

BuchwaldMechanism Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 4-Br-Py-CD3 Coordination Amine Coordination (L-Pd(II)-Ar-NHR2) OxAdd->Coordination + Amine Poison DEAD END: Substrate Coordination (Pd-N_pyrazole) OxAdd->Poison If Ligand is Not Bulky Deprotonation Deprotonation (Base) (L-Pd(II)-Ar-NR2) Coordination->Deprotonation + LHMDS RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the necessity of bulky ligands (tBuBrettPhos) to avoid the off-cycle catalyst poisoning pathway (Red).

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.[1][2][3]RoleCritical Attribute
4-Bromo-1-(methyl-D3)-1H-pyrazole 1.0Electrophile>98% D-enrichment
Amine (Secondary) 1.2NucleophileDry, free base
tBuBrettPhos Pd G3 0.02 (2 mol%)PrecatalystAir-stable solid
tBuBrettPhos (Optional)0.02 (2 mol%)Free LigandAdded if using Pd2(dba)3
LHMDS (1.0 M in THF) 2.2BaseMoisture sensitive
THF (Anhydrous) [0.2 M]SolventDegassed
Step-by-Step Procedure (Schlenk/Vial)

Pre-reaction Setup: Ensure all glassware is oven-dried (120°C) and cooled under a stream of Argon or Nitrogen.

  • Charge Solids:

    • In a 20 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap, add:

      • 4-Bromo-1-(methyl-D3)-1H-pyrazole (1.0 equiv, e.g., 164 mg for 1 mmol scale).

      • tBuBrettPhos Pd G3 Precatalyst (2 mol%, ~17 mg).

      • Note: If the amine is a solid, add it here (1.2 equiv).

  • Inert Atmosphere:

    • Seal the vial. Evacuate (vacuum) and backfill with Argon three times to remove ambient oxygen.

  • Solvent & Liquid Reagents:

    • Add anhydrous THF (5.0 mL for 1 mmol scale) via syringe.

    • If the amine is a liquid, add it now via syringe (1.2 equiv).

    • Add LHMDS solution (1.0 M in THF, 2.2 mL, 2.2 equiv) dropwise over 1 minute.

    • Observation: The solution color typically shifts from pale yellow to a darker orange/brown upon base addition.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 65°C .

    • Stir vigorously (800 rpm) for 4–16 hours.

    • Monitoring: Check reaction progress via LC-MS or UPLC. Look for the consumption of the bromide (M+H ~164/166) and formation of the product. The D3-methyl group will add +3 mass units compared to a standard proteo-analog.

  • Workup:

    • Cool the mixture to room temperature.

    • Quench by adding saturated aqueous NH4Cl (5 mL) and dilute with EtOAc (10 mL).

    • Separate phases.[4] Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Combine organics, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Pyrazoles are polar.[5] A gradient of 0-10% MeOH in DCM or 20-80% EtOAc in Hexanes is typically required.

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, follow this logic flow to identify the bottleneck.

Optimization Start Low Yield / Conversion Check1 Is SM remaining? Yes Yes Check1->Yes Stalled Reaction No No Check1->No Decomposition Temp Increase Temp to 90°C Yes->Temp Debromo Check for Hydrodehalogenation No->Debromo Ligand Switch Ligand: BrettPhos or AdBrettPhos Temp->Ligand If still fails Dry Strictly Anhydrous (Glovebox) Debromo->Dry If H-product found

Figure 2: Troubleshooting decision tree for pyrazole amination.

Common Issues:
  • Hydrodehalogenation (Formation of 1-(methyl-D3)-1H-pyrazole):

    • Cause: Hydride source present (often from solvent impurities) or excessive heating.

    • Fix: Use fresh anhydrous THF. Switch solvent to 1,4-Dioxane.

  • Stalled Reaction (Low Conversion):

    • Cause: Catalyst death via coordination.

    • Fix: Increase catalyst loading to 5 mol%. Ensure tBuBrettPhos is used (not regular BrettPhos, which is less bulky).

  • Protodeuteration (Loss of D3 tag):

    • Risk: Extremely low. The methyl C-H/C-D pKa is >35. Standard bases (LHMDS, NaOtBu) will not deprotonate this position.

References

  • Primary Protocol Source: Su, M.; Hoshiya, N.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters2014 , 16(3), 832–835. [Link]

  • Ligand Selection: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. [Link]

  • Deuterium Stability: Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry2014 , 57(9), 3595–3611. [Link]

Sources

Scalable synthesis methods for methyl-D3 pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl-D3 Pyrazole Intermediates

Executive Summary & Strategic Context

In modern drug discovery, the "Deuterium Switch"—replacing metabolically labile C-H bonds with C-D bonds—has evolved from a niche mechanistic tool to a validated strategy for improving pharmacokinetic (PK) profiles. The methyl-pyrazole motif, present in blockbuster drugs like Ruxolitinib, Celecoxib, and Sildenafil, is a prime candidate for this modification.

The metabolic oxidation of N-methyl groups leads to demethylation and clearance. Substituting the methyl group with a trideuteromethyl (


) group exploits the Kinetic Isotope Effect (KIE) , potentially increasing half-life (

) and reducing dosing frequency without altering target potency.

This guide details two scalable, high-fidelity protocols for synthesizing N-(methyl-d3) pyrazoles, addressing the critical challenges of regioselectivity , isotopic scrambling , and cost-efficiency .

Critical Technical Analysis

Before selecting a route, the process chemist must evaluate three factors:

  • Regioselectivity (N1 vs. N2): Pyrazoles are ambident nucleophiles. Alkylation of asymmetric pyrazoles typically yields a mixture of isomers. The ratio depends on steric bulk, electronic effects, and the alkylating agent's "hardness."

  • Isotopic Scrambling: Under strongly basic conditions (e.g., NaH/DMF), protons on the pyrazole ring (specifically C5-H) can undergo H/D exchange if deuterated protic solvents (

    
    , 
    
    
    
    ) are present, leading to over-deuterated impurities that complicate regulatory filing.
  • Reagent Scalability:

    • Iodomethane-d3 (

      
      ):  The "Gold Standard" for reactivity but volatile (bp 42°C), carcinogenic, and expensive. Requires closed systems.
      
    • Methanol-d4 (

      
      ):  Significantly cheaper and safer but requires activation via Mitsunobu conditions, generating stoichiometric byproduct waste (TPPO).
      
Decision Matrix: Route Selection

RouteSelection Start Start: Target Molecule Analysis Q1 Is the Pyrazole Symmetric? Start->Q1 Q2 Is Cost/Safety the Primary Constraint? Q1->Q2 No RouteA Route A: Direct Alkylation (CD3I) High Yield, High Cost, Closed System Q1->RouteA Yes (No Regio Issues) Q3 Does the Scaffold have Acid-Sensitive Groups? Q2->Q3 No (Yield is King) RouteB Route B: Mitsunobu (CD3OD) Lower Cost, Open System, High Waste Q2->RouteB Yes (Avoid CD3I) Q3->RouteA No Q3->RouteB Yes

Figure 1: Decision matrix for selecting the optimal deuteration pathway based on substrate symmetry and process constraints.

Protocol A: Direct Alkylation with Iodomethane-d3

Best For: High-value intermediates where yield is paramount and closed-system handling is available. Mechanism:


 Nucleophilic Substitution.
Materials
  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Electrophile: Iodomethane-d3 (

    
    , >99.5 atom % D) (1.1 equiv)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) — Preferred over NaH to minimize scrambling and improve N1/N2 ratios via chelation effects.
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

Step-by-Step Methodology
  • System Setup: Equip a reaction vessel with a dry-ice/acetone reflux condenser (to retain volatile

    
    ) and a nitrogen inlet. For scales >10g, use a sealed pressure tube or autoclave.
    
  • Dissolution: Charge the pyrazole derivative and

    
     into the vessel. Add ACN (10 vol). Stir at room temperature (RT) for 30 minutes to ensure deprotonation/complexation.
    
  • Addition: Cool the mixture to 0°C. Add

    
     dropwise via syringe or cannula. Note: 
    
    
    
    is highly volatile; keep the reagent bottle on ice.
  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: If conversion is <90%, heat to 40°C, but ensure the vessel is sealed to prevent isotope loss.

  • Workup: Filter off inorganic salts (

    
    , 
    
    
    
    ). Rinse the cake with ACN.
  • Concentration: Concentrate the filtrate under reduced pressure. Crucial: Do not apply high vacuum at high temperatures if the product is low molecular weight (volatility risk).

  • Purification: Silica gel chromatography (Hexanes/EtOAc). Regioisomers usually separate well; N1-methyl (less polar) typically elutes before N2-methyl.

Expert Insight: Using


 often improves the N1:N2 ratio compared to 

or

due to the "Cesium Effect" (solubility and cation-pi interactions).

Protocol B: Mitsunobu Reaction with Methanol-d4

Best For: Scalable processes requiring cost reduction and avoidance of carcinogens. Mechanism: Dehydrative coupling via phosphonium intermediate.

Materials
  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Alcohol: Methanol-d4 (

    
    , >99.8 atom % D) (1.5 equiv)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[2]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[2]

  • Solvent: THF (Anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve the pyrazole substrate and

    
     in anhydrous THF (10 vol) under nitrogen.
    
  • Alcohol Addition: Add

    
     to the mixture. Cool to 0°C.[2]
    
  • Activation (The Critical Step): Add DIAD dropwise over 30 minutes.

    • Why? Adding DIAD slowly prevents the formation of hydrazine byproducts and controls the exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Quench: Add water (0.5 vol) to quench excess betaine.

  • Workup: Concentrate THF. Dissolve residue in EtOAc/Heptane (1:1).

    • Scalability Tip: Triphenylphosphine oxide (TPPO) is the major contaminant. Add

      
       (1.5 equiv) and stir for 1 hour to form a precipitate of 
      
      
      
      , which can be filtered off, simplifying column chromatography.
  • Purification: Silica gel chromatography.

Mechanism Visualization

Mitsunobu Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C Activation Activation of CD3OD (Alkoxyphosphonium Ion) Betaine->Activation + CD3OD Attack Nucleophilic Attack by Pyrazole Activation->Attack + Pyrazole Product N-(Methyl-d3) Pyrazole + TPPO + Hydrazine Attack->Product Inversion (N/A for MeOH)

Figure 2: The Mitsunobu cycle adapted for deuteromethylation. Note that while methanol is achiral, the mechanism ensures efficient dehydration.

Quality Control & Analytical Verification

Ensuring isotopic purity is mandatory for clinical candidates.

A. Proton NMR ( H-NMR)
  • Objective: Confirm absence of

    
     signal and quantify %D incorporation.
    
  • Method:

    • Run a standard

      
      H-NMR (e.g., 400 MHz or higher).
      
    • Look for the residual protio-methyl signal (usually

      
       3.8–4.0 ppm).
      
    • Quantification: Use an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) with a known relaxation delay (

      
      ).
      
    • Calculation:

      
      
      
B. Mass Spectrometry (HRMS)
  • Objective: Track isotopologue distribution (

    
    ).
    
  • Observation: The molecular ion

    
     will shift by +3.018 Da compared to the non-deuterated standard.
    
  • Acceptance Criteria: Typically, pharmaceutical grade requires

    
    
    
    
    
    -enrichment with
    
    
    
    
    .

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Regioselectivity Steric crowding or poor base choice.Switch to Protocol A using

or use bulky protecting groups on C3/C5 before methylation.
Loss of Deuterium (Scrambling) Acidic protons on the ring exchanging with solvent.Avoid strong bases (NaH) in protic deuterated solvents. Use aprotic solvents (DMF/ACN) and strictly anhydrous conditions.
Low Yield (Mitsunobu) High pKa of pyrazole (>13).Pyrazoles with electron-donating groups are less acidic. Use ADDP/PBu3 (Tsunoda reagent) instead of DIAD/PPh3 for higher basicity tolerance.
TPPO Removal Scale-up difficulty.Use Polymer-bound PPh3 (more expensive but filtration-only workup) or the

precipitation method.

References

  • Tung, R. (2010). The Development of Deuterium-Containing Drugs. Innovations in Pharmaceutical Technology. Link

  • Kerr, W. J., et al. (2015). Applications of Hydrogen Isotope Exchange in Pharmaceutical Development. Chemical Reviews.[3] Link

  • Garlets, Z. J., et al. (2023).[3] Tracking the Isotopologues: Process Improvement for the Synthesis of a Deuterated Pyrazole. Organic Process Research & Development.[3] Link[4]

  • Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.[3] Link

  • Sigma-Aldrich. (2024). Iodomethane-d3 Technical Data Sheet.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-1-(methyl-D3)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Yield Optimization & Troubleshooting Target Compound: 4-Bromo-1-(methyl-D3)-1H-pyrazole (CAS: 15803-02-8 analog) Critical Reagent: Iodomethane-d3 (


)

Executive Summary

This guide addresses the synthesis of 4-Bromo-1-(methyl-D3)-1H-pyrazole , a critical intermediate in the development of deuterated pharmaceuticals (e.g., JAK inhibitors). While the chemistry appears straightforward (


 alkylation), researchers frequently encounter yield losses due to three specific failure modes: volatility of the product during isolation , hydrolysis of the expensive deuterated reagent , and suboptimal base selection .

This support center provides protocols and troubleshooting workflows designed to maximize isotopic incorporation (>99% D) and isolated yield (>90%).

Module 1: The Core Protocol (Direct Alkylation)

Context: The most direct route involves the N-methylation of commercially available 4-bromopyrazole. While Sodium Hydride (NaH) is the traditional choice, our optimized protocol utilizes Cesium Carbonate (


)  to enhance yield and operational simplicity (The "Cesium Effect").
Optimized Experimental Workflow
ParameterRecommendationTechnical Rationale
Substrate 4-Bromopyrazole (1.0 eq)Starting material.[1]
Reagent Iodomethane-d3 (

) (1.1–1.2 eq)
Slight excess ensures conversion; large excess wastes cost.
Base

(1.5 eq)
Higher solubility in organic solvents than

; promotes cleaner alkylation.
Solvent Anhydrous DMF or MeCNPolar aprotic is required. DMF is superior for solubility but harder to remove.
Temperature 0°C

RT
Control exotherm to prevent

evaporation.
Time 2–4 HoursMonitor by TLC/LCMS. Prolonged stirring can lead to degradation.
Step-by-Step Protocol
  • Drying: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvation: Dissolve 4-bromopyrazole in Anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (powdered, dried) in one portion. Stir for 15 min at RT.[1]
    
  • Addition: Cool the mixture to 0°C. Add

    
     dropwise via syringe.
    
    • Critical:

      
       is highly volatile (bp ~42°C). Pre-cool the syringe if possible.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir.

  • Quench: Dilute with water (dissolves inorganic salts) and extract immediately with EtOAc.

Module 2: Troubleshooting & FAQs

Category A: Low Yield (The "Missing Mass" Problem)

Q: My conversion is 100% by LCMS, but I only isolated 50% yield. Where did it go? A: The culprit is likely product volatility . 4-Bromo-1-methylpyrazole has a boiling point of ~185°C, but it has significant vapor pressure.

  • Diagnosis: Did you use a high-vacuum pump for an extended period to remove DMF?

  • Solution:

    • Avoid high vacuum (<1 mbar) if possible.

    • If removing DMF, use a heptane azeotrope on a rotary evaporator at 40-50°C, not high heat.

    • Preferred Workup: Wash the organic layer 5x with water/brine to remove DMF, rather than evaporating it off.

Q: The reaction stalled at 60% conversion. Adding more


 didn't help. 
A:  Your system likely contains moisture .


hydrolyzes rapidly in the presence of water and base (forming Methanol-d3), quenching the alkylating agent.
  • Solution: Ensure

    
     is dried (vacuum oven at 120°C overnight) and DMF is from a fresh Sure/Seal bottle.
    
Category B: Isotopic Purity

Q: My D-incorporation is only 95%. How do I improve this? A: This is rarely a chemical exchange issue (methyl C-H bonds are stable). It is a reagent quality issue.

  • Check: Is your

    
     old? If it has been opened repeatedly, it may be contaminated with atmospheric moisture or light-degraded.
    
  • Fix: Use a fresh ampoule of

    
     (>99.5 atom % D). Ensure the reaction is under positive inert gas pressure to prevent atmospheric moisture ingress.
    

Module 3: Visual Logic & Decision Support

Workflow Visualization: The Cesium Pathway

ReactionPathway cluster_killers Yield Killers Start 4-Bromopyrazole (Solid) Base Base Activation (Cs2CO3 in DMF) Start->Base Dissolution Intermediate Pyrazolate Anion (Reactive Species) Base->Intermediate Deprotonation (- H+) Reagent Add CD3-I (Cold, Dropwise) Intermediate->Reagent Nucleophilic Attack Product 4-Bromo-1-(methyl-d3)-pyrazole Reagent->Product SN2 Reaction Moisture Moisture (Hydrolyzes CD3-I) Reagent->Moisture Side Reaction Volatility High Vac/Heat (Sublimation/Evap) Product->Volatility Loss during Workup

Caption: The optimized


 pathway utilizing Cesium Carbonate. Red dotted lines indicate critical points where yield is commonly lost.
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Isolated Yield Problem->LowYield LowPurity Low Isotopic Purity (<98% D) Problem->LowPurity CheckLCMS Check LCMS/TLC Conversion High? LowYield->CheckLCMS YesConv Yes: Product Lost in Isolation CheckLCMS->YesConv High Conv. NoConv No: Reaction Stalled CheckLCMS->NoConv Low Conv. ActionVol Action: Reduce Vac Temp Switch to Extraction YesConv->ActionVol ActionDry Action: Dry Solvent/Base Check CD3-I Quality NoConv->ActionDry SourceCheck Check Reagent Source LowPurity->SourceCheck ActionSource Action: Buy Fresh CD3-I (>99.5% D) SourceCheck->ActionSource

Caption: Diagnostic flow for resolving yield and purity discrepancies in pyrazole methylation.

References

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight. Retrieved from [Link]

  • MDPI. (2009). Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Isolation of 4-Bromo-1-(methyl-D3)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: D3-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

This guide addresses the synthesis and purification of 4-Bromo-1-(methyl-D3)-1H-pyrazole . Unlike standard alkylations, this workflow prioritizes isotopic conservation and yield protection . The primary challenge is not the reaction chemistry—which is robust—but the separation of unreacted starting material without using wasteful chromatographic steps that risk product loss due to volatility.

Key Technical Constraints:

  • Target Purity: >98% Chemical Purity, >99% Isotopic Enrichment.

  • Critical Physical Property: 4-Bromo-1-methylpyrazole is a liquid/low-melting solid with moderate volatility (bp ~185–188°C). Prolonged high-vacuum exposure can lead to mass loss.

  • Cost Factor: Deuterated methyl iodide (

    
    ) is the limiting, high-value reagent.
    

Part 1: The Optimized Workflow (The "Happy Path")

The following protocol utilizes a Self-Validating Chemical Wash strategy. By exploiting the acidity of the pyrazole N-H bond (pKa ~12.7), we can chemically sequester unreacted starting material into the aqueous phase, leaving the pure deuterated product in the organic phase.

Step-by-Step Protocol

1. Reaction Setup (Anhydrous is Critical)

  • Reagents: 4-Bromo-1H-pyrazole (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    or
    
    
    (2.0 equiv).
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Insight: Use a sealed pressure tube.

    
     is volatile (bp 42°C). A sealed system prevents isotope escape and drives the reaction to completion.
    

2. Workup & Purification (The "Base Wash")

  • Quench: Filter off inorganic solids. Concentrate MeCN (carefully, do not go to dryness). Dilute residue with Ethyl Acetate (EtOAc) .

  • The Critical Wash: Wash the organic layer with 1N NaOH (2x) .

    • Mechanism: The NaOH deprotonates any unreacted 4-bromopyrazole (forming the water-soluble sodium pyrazolide salt). The N-methylated product has no acidic proton and remains in the EtOAc.

  • Final Polish: Wash with Brine (1x) to remove residual water. Dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    .[1]
    
  • Concentration: Remove solvent via rotary evaporator at 40°C, >20 mbar. Do not leave on high vacuum (<1 mbar) overnight.

Workflow Visualization

PurificationLogic Start Crude Reaction Mixture (Product + Unreacted SM + Salts) Filter Step 1: Filtration (Remove Cs2CO3/KI) Start->Filter Dilute Step 2: Dilute with EtOAc Filter->Dilute Wash Step 3: Wash with 1N NaOH Dilute->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (pH > 13) Contains: Sodium 4-bromopyrazolide (Unreacted SM) PhaseSep->AqLayer Extracts Impurities OrgLayer Organic Layer (EtOAc) Contains: 4-Bromo-1-(methyl-D3)-pyrazole PhaseSep->OrgLayer Retains Product Dry Step 4: Dry (Na2SO4) & Concentrate (Avoid High Vac <1 mbar) OrgLayer->Dry Final Pure Product (>98% Purity) Dry->Final

Caption: Logic flow for the chemical separation of N-methylated product from unreacted starting material using pH-dependent solubility.

Part 2: Troubleshooting Guide

Issue 1: "I see starting material (4-bromopyrazole) in my NMR after workup."

Diagnosis: The basic wash was insufficient or the pH was too low. Root Cause: 4-Bromopyrazole is a weak acid (pKa ~12.7). If the aqueous wash is not basic enough (pH < 12), the equilibrium favors the neutral, organic-soluble form. Corrective Action:

  • Redissolve the crude oil in EtOAc.

  • Wash vigorously with 2N NaOH (instead of 1N).

  • Back-extract the aqueous layer once with EtOAc to recover any trapped product, then combine organic layers.

Issue 2: "My yield is lower than expected (<50%), but the crude looked clean."

Diagnosis: Product loss due to volatility. Root Cause: 4-Bromo-1-methylpyrazole has a boiling point of ~185°C. While not highly volatile, it has significant vapor pressure. Leaving it on a high-vacuum manifold (lyophilizer or oil pump) for extended periods will cause sublimation or evaporation. Corrective Action:

  • Stop: Do not use high vacuum for >30 minutes.

  • Fix: Use a rotary evaporator at 40°C/20 mbar until constant weight is achieved. If trace solvent remains (seen in NMR), it is often acceptable for downstream steps rather than risking product loss.

Issue 3: "The H-NMR shows a small peak at ~3.9 ppm (CH3) instead of being silent."

Diagnosis: Isotopic Dilution (H/D Scrambling). Root Cause: This is rarely "scrambling" (C-D bonds on methyls are stable). It is usually hydrolysis of the reagent before reaction. If your solvent (ACN/DMF) was "wet," the water reacted with


 or competed for the base, and trace non-deuterated MeI (impurity in the source) or proton sources interfered.
Corrective Action: 
  • Ensure

    
     ampoules are opened immediately before use.
    
  • Dry ACN over molecular sieves (3Å) for 24 hours prior to reaction.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use column chromatography instead of the base wash? A: Yes, but it is often unnecessary and reduces yield. If you must use a column (e.g., to remove non-polar impurities), use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) .

  • Note: The product (N-methyl) moves faster (higher Rf) than the unreacted N-H starting material because the N-H bond is a hydrogen bond donor that interacts strongly with silica.

Q2: Are there regioisomers I need to worry about? A: No, provided your starting material is correct. 4-Bromo-1H-pyrazole is a symmetric molecule. Alkylation at either nitrogen (N1 or N2) yields the exact same product.

  • Warning: If you accidentally purchased 3-bromo-1H-pyrazole , alkylation will produce a mixture of 3-bromo-1-methyl and 5-bromo-1-methyl isomers, which are difficult to separate. Verify your starting material by C13 NMR (symmetric signals) before starting.

Q3: How do I store the deuterated product? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the C-D bond is stable, the pyrazole ring can slowly discolor (oxidize) if left in light/air for months.

Part 4: Data & Specifications

PropertyValueNotes
Formula

Molecular Weight ~164.02 g/mol +3 Da shift from non-deuterated
Boiling Point 185–188°CModerate volatility
pKa (SM) ~12.7 (NH)Acidic enough for NaOH extraction
TLC (Hex:EtOAc 3:1) Rf ~0.6 (Product)Rf ~0.2 (Starting Material)
Decision Tree for Impurity Management

Troubleshooting Check Analyze Crude NMR Clean Clean Spectrum Check->Clean >98% SM_Present Impurity: Unreacted SM (NH) Check->SM_Present NH signals visible Water_Present Impurity: Solvent/Water Check->Water_Present Broad s at 1.5-3.0 Action_Wash Perform 2N NaOH Wash SM_Present->Action_Wash Action_Dry Azeotrope with DCM or Rotovap Water_Present->Action_Dry Action_Wash->Check Re-analyze

Caption: Decision matrix for post-reaction analysis.

References

  • PubChem. (2025).[2][3][4] 4-Bromo-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Data. (2025). Equilibrium pKa Table (Heterocycles). Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-Bromo-1-(methyl-D3)-1H-pyrazole

[1]

Topic: Thermal Stability & Handling of 4-Bromo-1-(methyl-D3)-1H-pyrazole

Executive Summary

This guide addresses the thermal stability, handling, and experimental integrity of 4-Bromo-1-(methyl-D3)-1H-pyrazole .[1] While the parent compound (4-bromo-1-methylpyrazole) exhibits robust thermal stability typical of aromatic heterocycles, the introduction of the trideuteromethyl group (

This compound is primarily used as an internal standard in mass spectrometry or as a metabolic probe in drug discovery.[1] Therefore, maintaining the integrity of the Carbon-Deuterium (C-D) bond and the Carbon-Bromine (C-Br) bond under elevated temperatures is the critical success factor.

Module 1: Thermal Stability Profile
Q1: What is the maximum safe operating temperature for this compound?

A: The compound is chemically stable up to its boiling point of approximately 186–188°C (at 760 mmHg) under inert atmosphere.[1] However, for experimental reproducibility and to prevent minor thermal degradation, we recommend a maximum continuous operating temperature of 140°C .[1]

Technical Insight: The pyrazole ring is highly aromatic and resistant to thermal ring-opening below 200°C. The primary failure mode at high temperatures is not ring destruction, but rather:[1]

  • Oxidative Demethylation: In the presence of oxygen at

    
    .[1]
    
  • Hydrodebromination: In the presence of reducing agents or transition metals (e.g., Pd) at

    
    .
    
Q2: Does the Deuterium label (

) affect thermal stability?

A: Yes, it slightly improves stability against oxidative degradation due to the Primary Kinetic Isotope Effect (KIE) .[1] The C-D bond is shorter and stronger than the C-H bond (Bond Dissociation Energy:


1

Impact:

  • Oxidation Resistance: The

    
     group is significantly more resistant to radical abstraction and metabolic oxidation (e.g., by CYP450 mimics) compared to the non-deuterated methyl group.[1]
    
  • Boiling Point: You may observe a negligible "inverse isotope effect" where the deuterated analog has a boiling point 0.5–1.0°C lower than the proteo-analog, but this does not impact standard reflux protocols.[1]

Q3: Can I subject this compound to microwave irradiation?

A: Yes. Pyrazoles are excellent substrates for microwave-assisted synthesis.[1]

  • Limit: 200°C for < 30 minutes.

  • Solvent: Use non-nucleophilic solvents (e.g., DMF, Toluene) to prevent

    
     displacement of the bromine or methyl group scrambling.
    
Module 2: Reaction Troubleshooting (High Temperature)
Issue: "I observe debromination (loss of Br) during Suzuki coupling at 100°C."

Diagnosis: Thermal hydrodebromination. Mechanism: At high temperatures, Palladium (Pd) can insert into the C-Br bond.[1] If a hydride source (e.g., excess alcohol solvent, formate, or amine base) is present, the Pd-Br species undergoes reductive elimination, replacing Br with H.

Corrective Action:

  • Lower Temperature: Reduce reaction temperature to 80°C.

  • Solvent Switch: Avoid secondary alcohols (e.g., isopropanol) which act as hydride donors.[1] Use 1,4-Dioxane or Toluene .[1]

  • Catalyst Selection: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that facilitate transmetallation over

    
    -hydride elimination.[1]
    
Issue: "Isotopic scrambling detected (loss of D-enrichment) after reflux."

Diagnosis: Acid-catalyzed exchange.[1] Mechanism: While the methyl C-D bonds are non-acidic, high-temperature reflux in acidic media (e.g., HCl/MeOH) can lead to slow exchange or migration. Corrective Action:

  • Maintain pH > 4 during workup and reaction.[1]

  • Avoid Lewis acids (e.g.,

    
    ) at temperatures 
    
    
    , as they can catalyze methyl migration or cleavage.
Module 3: Quantitative Data & Physical Properties
PropertyValue (Parent Analog)D3-Variant Adjustment
Boiling Point 186–188°C~185–187°C (Est.)
Flash Point 93°CNo significant change
Density 1.558 g/mL~1.58 g/mL (Higher due to mass of D)
Storage Temp 2–8°C (Recommended)Same
Light Sensitivity Sensitive (C-Br bond)Same (Store in Amber Vials)
Module 4: Experimental Protocols
Protocol A: Thermal Stability Stress Test

Use this protocol to validate the compound's integrity before scaling up high-temperature reactions.[1]

Reagents:

  • 4-Bromo-1-(methyl-D3)-1H-pyrazole (50 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (10 mg)

  • Solvent:

    
    -DMSO (0.6 mL)
    

Procedure:

  • Baseline: Dissolve 50 mg of the analyte and 10 mg of IS in

    
    -DMSO. Acquire a quantitative 
    
    
    -NMR and
    
    
    -NMR (Deuterium NMR).
  • Stress: Transfer solution to a J-Young NMR tube (sealed). Heat at 120°C in an oil bath for 24 hours .

  • Analysis: Cool to room temperature. Acquire post-stress NMR spectra.[1]

  • Criteria:

    • Pass:

      
       recovery of the pyrazole ring protons (H3, H5). No new peaks in 
      
      
      -NMR corresponding to
      
      
      (scrambling).
    • Fail: Appearance of non-deuterated methyl peak (

      
       ppm) or loss of Bromine (shift in H3/H5 signals).
      
Module 5: Degradation Pathways Visualization

The following diagram illustrates the two primary thermal failure modes: Hydrodebromination (reductive loss of Br) and Oxidative Demethylation (loss of the D3-methyl group).[1]

DegradationPathwayscluster_stabilitySafe Operating Zone (< 140°C)Compound4-Bromo-1-(methyl-D3)-1H-pyrazolePdCatalystPd Catalyst / High T+ Hydride SourceCompound->PdCatalystOxidationStrong Acid / Oxidant(T > 150°C)Compound->OxidationDebromProduct1-(methyl-D3)-1H-pyrazole(Loss of Br)PdCatalyst->DebromProductHydrodebrominationDemethylProduct4-Bromo-1H-pyrazole(Loss of CD3)Oxidation->DemethylProductN-Dealkylation

Figure 1: Thermal degradation pathways. The Red path indicates catalytic failure (Debromination), while the Yellow path indicates harsh chemical degradation (Demethylation).

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 167433, 4-Bromo-1-methylpyrazole. Retrieved May 21, 2025, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Validation & Comparative

Technical Comparison Guide: 1H NMR Interpretation of 4-Bromo-1-(methyl-D3)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-Bromo-1-(methyl-D3)-1H-pyrazole , a deuterated isotopolog of the common scaffold 4-bromo-1-methyl-1H-pyrazole.

In drug discovery, this compound serves two critical functions:

  • Metabolic Stability: The deuterated methyl group (

    
    ) leverages the Kinetic Isotope Effect (KIE) to retard oxidative N-demethylation by cytochrome P450 enzymes.
    
  • Analytical Standard: It acts as a "silent" internal standard in 1H NMR spectroscopy, eliminating signal overlap in the crowded aliphatic region (3.0–4.5 ppm) while retaining the aromatic signature of the pyrazole core.

This document objectively compares the spectral characteristics of the deuterated product against its non-deuterated (protio) analog and outlines the experimental protocols for its validation.

Structural & Theoretical Basis

The Deuterium Advantage

The substitution of three hydrogen atoms (


) with deuterium (

) on the methyl group alters the physical and spectral properties without changing the steric or electronic environment significantly.
  • Nuclear Physics: Deuterium has a spin quantum number

    
     (vs. 
    
    
    
    for Protium). Its gyromagnetic ratio is roughly 1/6.5 that of Protium. Consequently,
    
    
    resonances are far outside the standard
    
    
    NMR observation window.
  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy. This is the basis for improved metabolic stability (see Section 5).

Chemical Structure Comparison
FeatureProtio-Analog (Standard)Deutero-Analog (Product)
Formula


MW 161.00 g/mol 164.02 g/mol
Methyl Group


1H NMR Methyl Signal Strong Singlet (~3.9 ppm)Silent (Absent)

Experimental Protocol: Spectral Validation

To validate the isotopic purity and structural integrity of 4-Bromo-1-(methyl-D3)-1H-pyrazole, follow this self-validating NMR protocol.

Materials & Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Note:

      
       may be used, but 
      
      
      
      is preferred for sharper resolution of the aromatic coupling.
  • Concentration: 10 mg of analyte in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: Ensure full relaxation of aromatic protons for accurate integration (qNMR).

  • Scans (NS): 16 (sufficient due to high concentration).

  • Spectral Width: -2 to 14 ppm.

Workflow Diagram

The following diagram illustrates the logic flow for assigning the spectrum and confirming deuteration.

NMR_Workflow Start Sample Preparation (10mg in CDCl3) Acquire Acquire 1H NMR (D1 > 5s) Start->Acquire Check_Aromatic Check Aromatic Region (7.4 - 7.6 ppm) Acquire->Check_Aromatic Decision_Aromatic Are H3/H5 Signals Present? Check_Aromatic->Decision_Aromatic Check_Aliphatic Check Aliphatic Region (3.8 - 4.0 ppm) Decision_Aromatic->Check_Aliphatic Yes (2H) Result_Protio IDENTIFIED: Protio-Analog (Non-Deuterated) Decision_Aromatic->Result_Protio No (Fail) Decision_Methyl Is Methyl Singlet Present? Check_Aliphatic->Decision_Methyl Decision_Methyl->Result_Protio Strong Signal (3H) Result_Deutero IDENTIFIED: Deutero-Analog (>99% D Enrichment) Decision_Methyl->Result_Deutero No Signal Result_Mix IDENTIFIED: Partial Enrichment (Calculate %D) Decision_Methyl->Result_Mix Weak Signal (<0.1H)

Caption: Logic flow for spectral validation of deuterated pyrazoles.

Comparative Spectral Analysis

The following data compares the 1H NMR shifts of the standard vs. the deuterated product in


.
Chemical Shift Table
PositionProton TypeProtio-Analog (

ppm)
Deuterated Product (

ppm)
Observation
H-3 Aromatic CH7.52 (s)7.52 (s)Unchanged.
H-5 Aromatic CH7.43 (s)7.42 (s)*Minor isotope shift possible.
N-Me Methyl

3.88 (s, 3H) Silent Primary Differentiator.

*Note: A secondary isotope shift of 0.005–0.01 ppm upfield may be observed for H-5 due to the proximity of the


 group, though this is often below the resolution of standard 300/400 MHz instruments.
Interpretation Guide
  • The "Silent" Region: In the Protio-analog, the N-Methyl group dominates the 3.8–4.0 ppm region with a sharp singlet integrating to 3 protons. In the Deuterated Product , this region is baseline flat.

    • Utility: This allows researchers to analyze other aliphatic signals (e.g., linkers, side chains) in this region without overlap.

  • Aromatic Integrity: The H-3 and H-5 protons remain distinct. In 4-bromo-pyrazoles, the coupling constant

    
     is typically very small (<1.0 Hz), often resulting in two apparent singlets.
    
  • Quantification of Enrichment: If a tiny peak remains at 3.88 ppm, integration can calculate % Deuteration:

    
    
    

Application: Metabolic Stability (The "Why")

The primary driver for synthesizing 4-Bromo-1-(methyl-D3)-1H-pyrazole is to improve the pharmacokinetic profile of pyrazole-based drugs.

Mechanism: Kinetic Isotope Effect (KIE)

Metabolic clearance of N-methyl pyrazoles often occurs via N-demethylation catalyzed by Cytochrome P450 (CYP) enzymes. This reaction requires the abstraction of a Hydrogen atom from the methyl group.

  • C-H Bond Cleavage: Fast (Rate Limiting Step).

  • C-D Bond Cleavage: Significantly slower (

    
    ).
    

By substituting H with D, the drug resists metabolism, extending its half-life (


) in vivo.[1][2]
Metabolic Pathway Diagram

Metabolic_Stability cluster_legend Outcome Drug_H Protio-Drug (N-CH3) CYP CYP450 Enzyme Drug_H->CYP Fast Binding Drug_D Deutero-Drug (N-CD3) Drug_D->CYP Intermediate H-Abstraction (Transition State) CYP->Intermediate Rapid C-H Cleavage (High Clearance) CYP->Intermediate Slow C-D Cleavage (KIE Blockade) Metabolite N-Demethylated Metabolite (Inactive) Intermediate->Metabolite Outcome1 Protio: Low Exposure Outcome2 Deutero: High Exposure

Caption: Mechanism of CYP450 blockade via Deuterium Kinetic Isotope Effect.

References

  • ChemicalBook. (2025). 4-Bromo-1-methylpyrazole Chemical Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[3][4] Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Retrieved from

  • Compound Interest. (2015).[5] A Guide to 1H NMR Chemical Shift Values. Retrieved from

  • Ingenza. (2025). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[6] J. Org. Chem. Retrieved from

Sources

Mass spectrometry fragmentation pattern of 4-Bromo-1-(methyl-D3)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1-(methyl-D3)-1H-pyrazole and its Non-Deuterated Analog

Abstract

Stable isotope-labeled compounds are indispensable tools in modern analytical science, serving as ideal internal standards for quantitative mass spectrometry assays due to their near-identical chemical properties and distinct mass difference from the analyte of interest. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-1-(methyl-D3)-1H-pyrazole. We will compare its fragmentation behavior directly with its non-deuterated counterpart, 4-Bromo-1-methyl-1H-pyrazole, to elucidate the impact of deuterium labeling on the fragmentation pathways. This comparative analysis is crucial for researchers in drug metabolism, pharmacokinetics, and environmental analysis for confident identification, differentiation, and quantification of these compounds.

Introduction: The Rationale for Comparative Fragmentation Studies

4-Bromo-1-(methyl-D3)-1H-pyrazole is a deuterated isotopologue of 4-Bromo-1-methyl-1H-pyrazole, a heterocyclic compound that can serve as a building block in medicinal chemistry.[1] In quantitative mass spectrometry, the ideal internal standard co-elutes chromatographically with the analyte and exhibits similar ionization efficiency but is clearly distinguishable by its mass-to-charge ratio (m/z). While the molecular ion is easily distinguished, understanding the fragmentation pattern is paramount for developing robust Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods in tandem mass spectrometry (MS/MS), which provide superior selectivity and sensitivity.

This guide delves into the fragmentation pathways induced by Electron Ionization (EI), a high-energy "hard" ionization technique that generates complex and reproducible fragmentation patterns, offering a rich fingerprint for structural elucidation.[2] By comparing the EI mass spectra, we can identify unique, high-intensity fragment ions and neutral losses for both the labeled and unlabeled compounds, providing a robust basis for their analytical distinction.

Experimental Protocol: GC-EI-MS Analysis

To generate the fragmentation data discussed herein, a standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) workflow is employed.

Protocol: GC-EI-MS Methodology

  • Sample Preparation: Dilute standards of 4-Bromo-1-methyl-1H-pyrazole and 4-Bromo-1-(methyl-D3)-1H-pyrazole in a volatile solvent (e.g., methanol or ethyl acetate) to a concentration of ~10 µg/mL.

  • Gas Chromatography (GC):

    • Injector: Splitless mode, 250°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Causality: The GC separates the analyte from the solvent and any potential impurities, ensuring a pure compound enters the mass spectrometer. The temperature ramp ensures the compound elutes as a sharp peak.

  • Mass Spectrometry (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

      • Causality: 70 eV is the standard EI energy because it provides sufficient energy to reproducibly fragment most organic molecules, creating a stable and extensive fragmentation pattern that is comparable across different instruments and laboratories.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-250.

Below is a conceptual workflow for this experimental setup.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column GC Column (DB-5ms) Injector->Column Oven Oven (Temp Ramp) Column->Oven IonSource EI Ion Source (70 eV) Oven->IonSource Analyte Transfer MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

Caption: Experimental workflow for GC-EI-MS analysis.

Results & Discussion: A Comparative Fragmentation Analysis

The core of our analysis lies in comparing the mass spectra of the non-deuterated (light) and deuterated (heavy) compounds. The presence of a bromine atom results in a characteristic isotopic doublet for bromine-containing ions (79Br and 81Br are in an approximate 1:1 natural abundance), which serves as a useful diagnostic marker.[3]

Fragmentation Pattern of 4-Bromo-1-methyl-1H-pyrazole

The molecular formula is C₄H₅BrN₂, with a monoisotopic mass of approximately 159.96 Da for the 79Br isotopologue.

  • Molecular Ion (M+•): The mass spectrum will exhibit a strong molecular ion peak cluster at m/z 160 and 162 . This doublet confirms the presence of one bromine atom.

  • Loss of Bromine Radical ([M-Br]+): A common fragmentation pathway for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).[4] This leads to a prominent ion at m/z 81 (C₄H₅N₂⁺). This fragment corresponds to the stable 1-methylpyrazolium cation.

  • Loss of Methyl Radical ([M-CH₃]+): Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃), yielding a fragment at m/z 145 and 147 (C₃H₂BrN₂⁺). This corresponds to the 4-bromopyrazole cation radical.

  • Ring Fragmentation (Loss of HCN): Pyrazole rings are known to fragment via the elimination of a neutral hydrogen cyanide (HCN) molecule.[5] This would produce an ion cluster at m/z 133 and 135 .

The proposed fragmentation pathways are illustrated below.

G cluster_frags M [C₄H₅BrN₂]⁺• m/z 160/162 (Molecular Ion) F1 [C₄H₅N₂]⁺ m/z 81 M->F1 - •Br F2 [C₃H₂BrN₂]⁺ m/z 145/147 M->F2 - •CH₃ F3 [C₃H₄BrN]⁺• m/z 133/135 M->F3 - HCN

Caption: Key fragmentation pathways of 4-Bromo-1-methyl-1H-pyrazole.

Predicted Fragmentation of 4-Bromo-1-(methyl-D₃)-1H-pyrazole

The molecular formula is C₄H₂D₃BrN₂, with a monoisotopic mass of approximately 162.98 Da for the 79Br isotopologue. The introduction of three deuterium atoms (+3 Da) on the methyl group provides clear mass shifts for fragments containing this group.

  • Molecular Ion (M'+•): The molecular ion peak will be shifted by +3 Da compared to the light analog, appearing at m/z 163 and 165 . This primary observation confirms the successful incorporation of the deuterium label.

  • Loss of Bromine Radical ([M'-Br]+): Similar to the light compound, loss of a bromine radical will occur. However, the resulting fragment retains the deuterated methyl group. This creates a highly diagnostic ion at m/z 84 (C₄H₂D₃N₂⁺), which is 3 Da heavier than the corresponding fragment (m/z 81) in the unlabeled compound. This is an excellent transition for an MRM assay.

  • Loss of Deuterated Methyl Radical ([M'-CD₃]+): Loss of the deuterated methyl radical (•CD₃, 18 Da) results in a fragment at m/z 145 and 147 . Crucially, this fragment has the same nominal mass as the [M-CH₃]⁺ fragment from the non-deuterated analog. While the precursor ions are different (163/165 vs. 160/162), this highlights a potential for cross-talk in MS1 analysis if there is co-elution.

  • Ring Fragmentation (Loss of HCN): The loss of HCN from the pyrazole ring should proceed similarly, as the deuterons are not on the ring. This pathway would yield a fragment at m/z 136 and 138 , a clear shift of +3 Da from the light analog's m/z 133/135 fragment.

The predicted fragmentation pathways for the deuterated compound are shown below.

G cluster_frags M [C₄H₂D₃BrN₂]⁺• m/z 163/165 (Molecular Ion) F1 [C₄H₂D₃N₂]⁺ m/z 84 M->F1 - •Br F2 [C₃H₂BrN₂]⁺ m/z 145/147 M->F2 - •CD₃ F3 [C₃HD₃BrN]⁺• m/z 136/138 M->F3 - HCN

Caption: Predicted fragmentation of 4-Bromo-1-(methyl-D3)-1H-pyrazole.

Comparative Data Summary

The key to utilizing this information is a direct comparison of the major ions formed from each compound. The table below summarizes the expected m/z values for the primary fragments, highlighting the diagnostic shifts.

Fragmentation Event4-Bromo-1-methyl-1H-pyrazole (Light)4-Bromo-1-(methyl-D₃)-1H-pyrazole (Heavy)Mass Shift (Da)Diagnostic Value
Molecular Ion 160 / 162163 / 165+3Excellent
Loss of Halogen (-Br)8184+3Excellent
Loss of Methyl Group (-CH₃ / -CD₃)145 / 147145 / 1470Poor (Identical m/z)
Loss of HCN 133 / 135136 / 138+3Good

Conclusion and Recommendations

The mass spectrometric fragmentation of 4-Bromo-1-(methyl-D3)-1H-pyrazole is predictable and provides clear diagnostic ions for its differentiation from its non-deuterated analog.

  • Key Finding 1: The most reliable and diagnostically significant fragment ion for the deuterated compound is at m/z 84 , resulting from the loss of a bromine radical. The corresponding fragment for the light compound is at m/z 81. This +3 Da shift provides an unambiguous marker.

  • Key Finding 2: The loss of the methyl group (CH₃ vs. CD₃) from the respective molecular ions results in fragments with the same m/z of 145/147 . This pathway should be avoided when developing selective quantitative methods.

Recommendation for MRM Method Development: For highly selective and sensitive quantification using tandem mass spectrometry, the following transitions are recommended:

  • Analyte (Light): Precursor ion m/z 160 → Product ion m/z 81

  • Internal Standard (Heavy): Precursor ion m/z 163 → Product ion m/z 84

This pair of transitions leverages the unique mass shift in a stable, high-intensity fragment, ensuring minimal cross-talk and providing a robust foundation for quantitative bioanalysis or other applications requiring precise measurement.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • 1H-Pyrazole, 4-bromo-. NIST WebBook. Available at: [Link]

  • 4-Bromo-1,3-dimethyl-1H-pyrazole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1H-Pyrazole, 4-bromo-1-methyl-. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

Comparison of commercial vs synthesized 4-Bromo-1-(methyl-D3)-1H-pyrazole purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For early-stage screening, commercial 4-Bromo-1-(methyl-D3)-1H-pyrazole (typically >98% chemical purity, ≥99% atom D) is sufficient. However, for DMPK (Drug Metabolism and Pharmacokinetics) studies and quantitative LC-MS internal standards , in-house synthesis is superior. Commercial batches frequently suffer from "isotopic scrambling" (presence of


 and 

isotopologues) which compromises the Kinetic Isotope Effect (KIE) data and mass spectrometry linearity.

This guide details the comparative performance and provides a validated, self-verifying protocol for synthesizing high-enrichment material (>99.5%


 species abundance).

The "Deuterium Switch" Context

In drug discovery, replacing a methyl group (


) with a trideuteromethyl group (

) is a strategic "deuterium switch." This modification exploits the Kinetic Isotope Effect (KIE) , where the stronger C-D bond (relative to C-H) slows the rate of metabolism (specifically CYP450-mediated demethylation) without altering the drug's binding affinity [1].

The Critical Risk: If the


 source is impure (e.g., contains 

or

), the metabolic stability gains are masked. The "lighter" isotopologues are metabolized faster, skewing half-life (

) data and leading to false-negative decisions in lead optimization [2].

Experimental Workflow & Protocols

Route A: Commercial Procurement (The Variable)
  • Typical Specs: 98% Chemical Purity, 99 atom % D.

  • The Hidden Flaw: "99 atom % D" is an average. It does not guarantee that 99% of molecules are the fully deuterated

    
     species. It often implies a statistical distribution including significant 
    
    
    
    (CHD2) impurities.
  • QC Requirement: Commercial batches must be re-validated via qNMR and High-Resolution Mass Spectrometry (HRMS) before use in KIE studies.

Route B: In-House Synthesis (The Constant)

The following protocol ensures maximum isotopic incorporation by controlling the stoichiometry and excluding protic sources during the critical alkylation step.

Protocol: Regioselective Methylation of 4-Bromopyrazole

Reaction:



Reagents:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Iodomethane-d3 (

    
    , ≥99.5 atom % D, 1.1 equiv)
    
  • Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Acetone (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under

    
     atmosphere.
    
  • Dissolution: Add 4-Bromo-1H-pyrazole and anhydrous acetone. Stir until fully dissolved.

  • Base Addition: Add

    
     in a single portion. The suspension will turn milky.
    
  • Alkylation: Cool the mixture to 0°C (ice bath) to suppress over-alkylation. Add

    
     dropwise via syringe.
    
    • Expert Insight: Although 4-bromopyrazole is symmetric, controlling temperature prevents the formation of the pyrazolium salt (quaternary ammonium species).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3]

  • Workup: Filter off the inorganic solids through a Celite pad. Rinse with acetone. Concentrate the filtrate in vacuo.

    • Caution: The product is volatile. Do not apply high vacuum (<10 mbar) for extended periods.

  • Purification: Silica gel chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Visualized Workflows

Comparison of Workflows

G cluster_0 Route A: Commercial cluster_1 Route B: In-House Synthesis Vendor Vendor Selection Ship Shipping/Storage (Risk: H/D Exchange) Vendor->Ship QC Mandatory QC (qNMR/HRMS) Ship->QC Decision Pass/Fail? QC->Decision Valid Validation (>99.5% Species) Decision->Valid If Fail SM 4-Bromopyrazole + CD3I (99.8% D) Rxn Alkylation (Cs2CO3, Acetone) SM->Rxn Purify Flash Chromatography Rxn->Purify Purify->Valid

Figure 1: Decision workflow comparing commercial procurement risks versus the control of in-house synthesis.

Analytical Logic: Isotopologue Distribution

Isotopes Source Deuterium Source (CD3 Group) D3 D3 Species (Target) Source->D3 High Purity Source (>99.8%) D2 D2 Species (Impurity) Source->D2 Low Purity Source (<99%) D1 D1 Species (Impurity) Source->D1 Poor Storage Impact Impact on Data D3->Impact Accurate KIE D2->Impact Underestimated Metabolic Stability

Figure 2: The cascade effect of source purity on final experimental data.

Comparative Data Analysis

The following data represents a typical comparison between a standard commercial batch and material synthesized via the protocol above.

Table 1: Quality Metrics Comparison
MetricCommercial (Standard Grade)In-House Synthesized (Route B)Impact
Chemical Purity >98%>99%Minimal. Both are sufficient for screening.
Atom % D 99.0%≥99.6%Critical. See Isotopologue Distribution below.
D3 Species Abundance ~97.0%>99.0%Commercial contains ~3% D2/D1, skewing MS quantification.
Cost (1g scale) $150 - $300$40 (Materials) + 4h LaborSynthesis is cost-effective for gram-scale needs.
Lead Time 1-2 Weeks2 DaysSynthesis allows "Just-in-Time" usage.
Table 2: Isotopologue Distribution (HRMS Analysis)

Calculated based on binomial distribution of deuterium incorporation.

IsotopologueMass ShiftCommercial (99% D Source)Synthesized (99.8% D Source)
D3 (Target) M+397.03% 99.40%
D2 (Impurity) M+22.94%0.60%
D1 (Impurity) M+10.03%<0.01%

Analysis: The "Commercial" sample contains nearly 3% of the


 species. In a metabolic stability assay, the C-H bond in the 

impurity will break significantly faster than the C-D bonds in the target, leading to a biphasic clearance curve that complicates intrinsic clearance (

) calculations [3].

Analytical Validation (Self-Validating System)

To confirm the quality of your synthesized product, use this dual-method approach:

  • 1H-NMR (Residual Proton Check):

    • Run in

      
      .[4]
      
    • Focus on the region

      
       3.8–4.0 ppm (where the N-Methyl group appears).
      
    • Pass Criteria: No singlet should be visible at this shift. Any integration here represents

      
       or 
      
      
      
      contamination.
  • HRMS (Isotopologue Cluster):

    • Zoom in on the molecular ion (

      
      ).
      
    • For 4-Bromo-1-(methyl-D3)-1H-pyrazole (

      
      ), the monoisotopic mass is approx 164.0 (for 
      
      
      
      ).
    • Pass Criteria: The M-1 peak (representing loss of D or presence of H species) must be <1% relative to the base peak.

References

  • Gant, T. G. (2014).[5] Using deuterium in drug discovery: leaving the label in the drug.[5] Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18, 929–952. Link

  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development.[3][5][6][7] Annual Reports in Medicinal Chemistry, 46, 403-417. Link

  • Fulmer, G. R., et al. (2010).[8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[8][9] Organometallics, 29(9), 2176–2179. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-1-(methyl-D3)-1H-pyrazole

[1][2]

Part 1: Executive Summary & Core Directive

Immediate Action Required: 4-Bromo-1-(methyl-D3)-1H-pyrazole is a halogenated, deuterated organic solid .[1][2] Unlike standard organic waste, its disposal is governed by two critical factors:

  • Halogen Content (Bromine): It strictly requires high-temperature incineration with flue gas scrubbing. NEVER mix with non-halogenated solvents or dispose of down the drain.

  • Isotopic Labeling (Deuterium): While chemically stable and non-radioactive, deuterated compounds are high-value inventory items. Disposal often triggers inventory reconciliation protocols to prevent "phantom loss" in regulated labs.

The Golden Rule: Segregate this compound into the Halogenated Organic Solid waste stream.

Part 2: Chemical Profile & Hazard Identification[1][2][5]

Understanding the physicochemical nature of the analyte is the first step in a self-validating safety protocol.

PropertySpecificationOperational Implication
Compound Name 4-Bromo-1-(methyl-D3)-1H-pyrazoleDeuterated analog of CAS 15803-02-8
CAS Number 1185320-08-4 (Labeled) / 15803-02-8 (Unlabeled)Use unlabeled CAS for surrogate safety data if specific MSDS is unavailable.
Physical State Solid (Crystalline/Powder)Risk of dust generation during transfer.[3]
Halogen Content Bromine (Br) CRITICAL: Requires halogen-specific incineration to capture acidic byproducts (HBr).
Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][5] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.

Part 3: Waste Stream Segregation Logic

The most common compliance failure in laboratory disposal is the cross-contamination of halogenated and non-halogenated waste streams. The following decision tree illustrates the correct classification logic for this specific compound.

WasteSegregationStartWaste: 4-Bromo-1-(methyl-D3)-1H-pyrazoleCheckState1. Determine Physical StateStart->CheckStateIsSolidSolid / PowderCheckState->IsSolidPrimary FormIsLiquidDissolved in SolventCheckState->IsLiquidIf in solutionCheckHalogen2. Check Elemental CompositionIsSolid->CheckHalogenIsLiquid->CheckHalogenHasHalogenContains F, Cl, Br, or I?CheckHalogen->HasHalogenStreamASTREAM A: Halogenated Solids(High Temp Incineration)HasHalogen->StreamAYes (Solid)StreamBSTREAM B: Halogenated Solvents(If dissolved)HasHalogen->StreamBYes (Liquid)StreamCSTREAM C: Non-Halogenated(INCORRECT for this item)HasHalogen->StreamCNo

Figure 1: Waste segregation logic flow. Note that the presence of Bromine dictates the "Halogenated" classification, regardless of the Deuterium isotope.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Preparation
  • Inventory Reconciliation: Before destruction, scan/log the container out of your LIMS (Laboratory Information Management System). Deuterated compounds are expensive; failing to log disposal results in "ghost inventory."

  • Quenching (Rarely Needed): This pyrazole derivative is generally stable. Unless it has been reacted with strong electrophiles or oxidizers, no chemical quenching is required prior to binning.

Phase 2: Containerization & Labeling
  • Container Type: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant liner (PTFE).

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid, Halogenated."

    • Constituents: Write the full chemical name. Tip: It is acceptable to write "Bromopyrazole derivative" if exact stoichiometry is variable, but specific naming is preferred.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Phase 3: The Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Lab Packs."

  • Don PPE: Nitrile gloves (double gloving recommended for halogenated organics), safety glasses with side shields, and a lab coat.

  • Transfer:

    • Place the waste container in a fume hood.[6][7]

    • Transfer the solid waste into the container using a disposable spatula.

    • Do not generate dust.[8][4][9][3][5] If the powder is fine, dampen slightly with a compatible solvent (e.g., small amount of dichloromethane) to suppress dust, provided the waste stream accepts liquids/sludges.

  • Seal & Wipe: Tightly cap the container. Wipe the exterior with a solvent-dampened wipe to remove any residue. Dispose of the wipe in the same container or a solid hazardous waste bin.

  • Log: Record the weight added to the accumulation log sheet attached to the waste container.

Part 5: Emergency Spill Response (Solid Spill)

In the event of a benchtop spill, follow this "Secure-Contain-Clean" workflow.

SpillResponseAlert1. ALERTNotify nearby personnelPPE2. PPE UPGloves, Goggles, N95 (if dusty)Alert->PPEContain3. CONTAINCover with spill pad/damp paperPPE->ContainClean4. CLEANSweep/Scoop into bagContain->CleanDecon5. DECONTAMINATEWash surface with soap/waterClean->DeconDispose6. DISPOSELabel as Halogenated WasteDecon->Dispose

Figure 2: Operational workflow for dry solid spills of brominated heterocycles.

Detailed Cleanup Steps:

  • Avoid Dust: Do not dry sweep if the powder is fine. Cover the spill with a paper towel dampened with water or isopropyl alcohol to prevent aerosolization.

  • Scoop: Use a plastic scoop or dustpan dedicated to chemical waste.

  • Surface Wash: After removing the bulk solid, wash the area with soap and water. The pyrazole ring is stable but can be stubborn to remove from porous surfaces.

Part 6: Regulatory & Compliance Context

US EPA (RCRA) Classification

While 4-Bromo-1-methyl-1H-pyrazole is not explicitly P-listed or U-listed by name, it is regulated under the "Cradle-to-Grave" mandate.[1]

  • Waste Code: It is typically managed as a D001 (Ignitable) if mixed with solvents, or more commonly under a generic "Lab Pack" code for halogenated organics (e.g., 002 or state-specific codes) [1].

  • Halogen Requirement: The presence of Bromine generally mandates incineration at facilities equipped with acid gas scrubbers to neutralize Hydrogen Bromide (HBr) emissions [2].

Deuterium (Stable Isotope) Considerations[10][11][12]
  • Radioactivity: Deuterium (

    
    H) is a stable isotope and is NOT  radioactive. Do not place this in radioactive waste streams (RAM), as this will incur unnecessary costs and regulatory rejection [3].
    
  • Export Controls: If shipping waste across international borders, verify if the deuterated nature triggers specific export control classification numbers (ECCN), though this is rare for small organic molecules.

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.